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molecular formula C18H14N2O B8471762 2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indole CAS No. 80565-57-7

2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indole

Cat. No. B8471762
M. Wt: 274.3 g/mol
InChI Key: FFABMLBQMXLELN-UHFFFAOYSA-N
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Patent
US04536499

Procedure details

To 1350 grams of polyphosphoric acid at 100° to 110° C., there is added portionwise 89.3 g (0.307 mole) of 1-(5-methyl-3-phenyl-4-isoxazolyl)-1-ethanone phenyl hydrazone, while maintaining the temperature between 105° and 115° C. After addition is complete the mixture is stirred at 100° to 110° C. for 3 hours. The mixture is then poured onto ice and water and the resulting solid is filtered and washed with water. The solid is then dissolved in ether, washed with water, dried and evaporated partially and cooled in ice. The resulting solid is filtered and washed with cold ether to give 2-(5-methyl-3-phenyl-4-isoxazolyl)-indole; m.p. 145° to 146° C.
[Compound]
Name
polyphosphoric acid
Quantity
1350 g
Type
reactant
Reaction Step One
Name
1-(5-methyl-3-phenyl-4-isoxazolyl)-1-ethanone phenyl hydrazone
Quantity
89.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N[N:8]=[C:9]([C:11]2[C:12]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:13][O:14][C:15]=2[CH3:16])[CH3:10])C=CC=CC=1>O>[CH3:16][C:15]1[O:14][N:13]=[C:12]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:11]=1[C:9]1[NH:8][C:17]2[C:22]([CH:10]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2

Inputs

Step One
Name
polyphosphoric acid
Quantity
1350 g
Type
reactant
Smiles
Name
1-(5-methyl-3-phenyl-4-isoxazolyl)-1-ethanone phenyl hydrazone
Quantity
89.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C=1C(=NOC1C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 100° to 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 105° and 115° C
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated partially
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with cold ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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